![molecular formula C12H11NO2S B2489164 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole CAS No. 2202468-66-2](/img/structure/B2489164.png)

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The interest in compounds like "2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole" stems from their diverse chemical and biological properties. These compounds are part of a broader class of molecules that have been explored for their potential in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

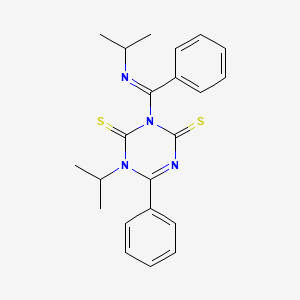

Synthesis of compounds structurally related to "2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole" involves multiple steps, including etherification, Friedel-Crafts acylation, α-bromation, cyclization of thiazole, and imidization (Shen et al., 2012). These methods are crucial for constructing the benzofuran and thiazole components of the molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H NMR, MS spectra, and elemental analysis. These analytical methods provide detailed information on the molecular framework and functional groups present in the compound (Shen et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds can vary significantly based on their structural configuration. For example, derivatives of benzofuran-thiazole have been explored for their insecticidal and fungicidal activities, indicating that the functionalization of these molecules can lead to significant biological activities (Shen et al., 2012).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, are essential for understanding the behavior of these compounds under different conditions. However, specific details on "2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole" are scarce and require further research.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the molecule. Studies on similar compounds have focused on their potential interactions with biological targets, providing insights into their reactivity and mechanism of action (Shen et al., 2012).

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Biomolecule Interaction

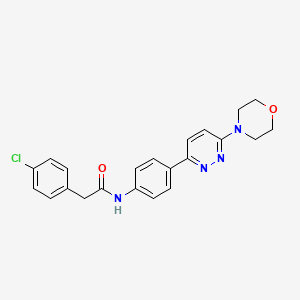

Research has demonstrated the synthesis of hybrid molecules containing benzofuran and thiazole moieties, which exhibit significant photophysical properties. These properties are characterized by UV-vis absorption and emission fluorescence analysis, with a notable yellow-orange region emission. Large Stokes shift values observed in these derivatives suggest their potential in applications requiring efficient energy transfer processes, such as in fluorescent probes for biomolecule detection. Furthermore, the interaction of these compounds with DNA and human serum albumin (HSA) has been explored, indicating their potential in the development of therapeutic agents and diagnostic tools (Neto et al., 2020).

Antitumor Activity

Another significant application lies in the field of oncology, where dihydrobenzofuran lignans, related to the structure of 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole, have been investigated for their antitumor properties. These compounds have shown promising activity against leukemia and breast cancer cell lines, highlighting their potential as antitumor agents. The mechanism of action appears to be related to the inhibition of tubulin polymerization, a critical process in cell division, indicating the potential use of these compounds in cancer therapy (Pieters et al., 1999).

Enzyme Inhibition for Anti-inflammatory Applications

In the domain of inflammation, compounds related to 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole have been identified as potent and selective inhibitors of the 5-lipoxygenase enzyme, which is involved in the inflammatory process. This class of inhibitors, known as (methoxyalkyl)thiazoles, demonstrates significant oral activity in animal models, providing a basis for the development of new anti-inflammatory drugs. The specificity and potency of these compounds, coupled with their oral bioavailability, underscore their therapeutic potential in treating inflammatory diseases (Bird et al., 1991).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-ylmethoxy)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-11-10(3-5-14-11)7-9(1)8-15-12-13-4-6-16-12/h1-2,4,6-7H,3,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPFMSZPPMRMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)COC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2489084.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid](/img/structure/B2489085.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)isoxazole-3-carboxamide](/img/structure/B2489087.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2489090.png)

![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2489091.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2489092.png)

![2-phenyl-3-(propylsulfanyl)-N~8~-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2489093.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2489097.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2489100.png)

![N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2489102.png)